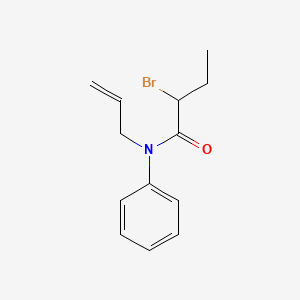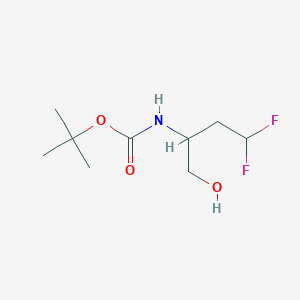
tert-butyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Research into the synthesis of related tert-butyl N-hydroxycarbamates and their derivatives outlines methodologies for preparing such compounds from aldehydes and tert-butyl N-hydroxycarbamate using various reagents and conditions. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been synthesized from aldehydes in a methanol-water mixture using sodium benzenesulfinate and formic acid, illustrating a foundational approach for generating N-(Boc)-protected nitrones and N-(Boc)hydroxylamines, which serve as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives reveals interesting aspects such as crystal packing driven by strong hydrogen bonds. For example, tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its related compounds show molecular packing in the crystal structure influenced by O-H...O=C hydrogen bonds, leading to infinite chains (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).
Chemical Reactions and Properties
Chemical transformations of tert-butyl N-hydroxycarbamates into various functional groups highlight their versatility. These transformations include reactions with organometallics to produce N-(Boc)hydroxylamines and further chemical modifications demonstrating their utility as synthetic intermediates (Guinchard, Vallée, & Denis, 2005).
科学的研究の応用
Environmental Impact and Biodegradation : Research on methyl tert-butyl ether (MTBE) and related compounds, including ethers and carbamates, focuses on their environmental impact, particularly concerning water solubility, biodegradation, and potential for groundwater contamination. Studies have shown that certain tert-butyl ethers are resistant to biodegradation under anaerobic conditions, highlighting the challenges in remediating water sources contaminated with such compounds (Schmidt et al., 2004). Moreover, the presence of tert-butyl alcohol (TBA), a common intermediate in the degradation of tert-butyl ethers, has been identified in environmental samples, indicating the persistence of these compounds in the environment (Fiorenza & Rifai, 2003).
Organic Synthesis and Catalysis : The use of tert-butyl ethers and carbamates in organic synthesis, including the synthesis of N-heterocycles, has been explored, demonstrating the versatility of these compounds in synthesizing complex organic molecules. For example, tert-butanesulfinamide is utilized in asymmetric synthesis, providing a pathway to chiral amines and their derivatives, which are crucial in pharmaceutical development (Philip et al., 2020).
Remediation Techniques : Studies have also investigated methods for removing tert-butyl ethers from the environment, including advanced oxidation processes and adsorption techniques. These studies aim to develop more efficient and sustainable methods to mitigate the environmental impact of these compounds, ensuring cleaner water sources and reducing their ecological footprint (Vakili et al., 2017).
特性
IUPAC Name |
tert-butyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F2NO3/c1-9(2,3)15-8(14)12-6(5-13)4-7(10)11/h6-7,13H,4-5H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGRNQDEWAYPRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1662681-20-0 |
Source


|
| Record name | tert-butyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

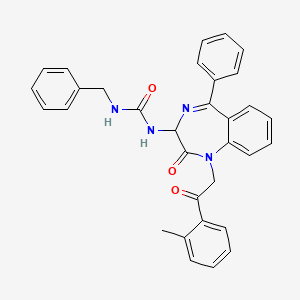
![N-(1,3-benzodioxol-5-ylmethyl)-7,8-diethoxy-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/no-structure.png)
![2-[6-(4-Ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-thiophen-2-ylethanone](/img/structure/B2481701.png)
![2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2,4-difluorobenzyl)acetamide](/img/structure/B2481703.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)acrylamide](/img/structure/B2481704.png)
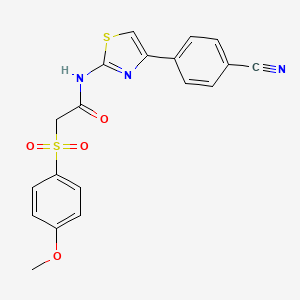
![(2S)-2-[(3,5-dimethoxybenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2481708.png)
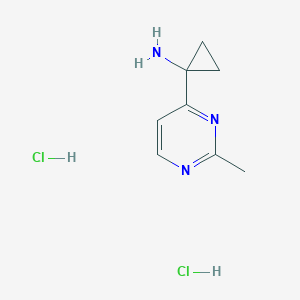
![N-(2-chlorophenyl)-5-[1-(hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B2481713.png)

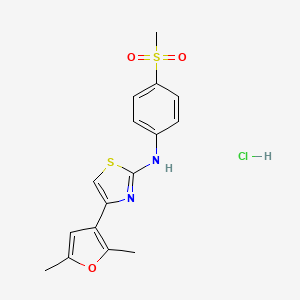
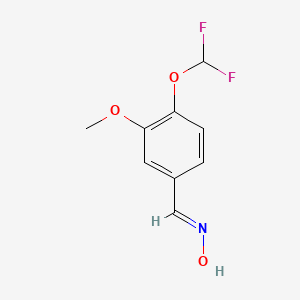
![2-(furan-2-yl)-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2481719.png)
